(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile
Overview
Description
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H9N3S It is known for its unique structure, which includes a phenylamino group, a methylene bridge, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes or receptors, while the cyano groups can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(Methylthio(phenylamino)methylene)ethane-1,1-dicarbonitrile: Similar structure but with an ethane bridge instead of a methylene bridge.
(Methylthio(phenylamino)methylene)propane-1,1-dicarbonitrile: Similar structure with a propane bridge.
Uniqueness
(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[anilino(methylsulfanyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-15-11(9(7-12)8-13)14-10-5-3-2-4-6-10/h2-6,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILMWMLGIJHVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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